molecular formula C4H9NO2 B1272356 (3S)-3-aminobutanoic acid CAS No. 3775-72-2

(3S)-3-aminobutanoic acid

Cat. No.: B1272356
CAS No.: 3775-72-2
M. Wt: 103.12 g/mol
InChI Key: OQEBBZSWEGYTPG-VKHMYHEASA-N
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Description

(S)-3-Aminobutyric acid is a nonproteogenic amino acid.

Biological Activity

(3S)-3-Aminobutanoic acid, also known as 3-methyl-beta-alanine or beta-aminobutyric acid, is a beta-amino acid that has garnered attention for its biological activities and potential therapeutic applications. This compound is structurally characterized by the presence of an amino group at the beta position of butyric acid, making it a unique member of the amino acid family. This article delves into the biological activity of this compound, including its metabolic roles, potential health benefits, and implications in various research fields.

  • Chemical Formula : C₄H₉NO₂
  • Molecular Weight : 103.12 g/mol
  • CAS Number : 302-83-0

This compound is classified as a secondary metabolite, which may serve roles in signaling or defense mechanisms within organisms. Its structural features enable interactions with various biological systems, influencing metabolic pathways and cellular functions.

Metabolic Role

This compound is recognized for its role as a metabolite in several biochemical pathways. It has been detected in various food sources such as cereals and milk, suggesting its dietary significance and potential as a biomarker for food consumption . This compound is involved in amino acid metabolism and may influence neurotransmitter synthesis due to its structural similarities to gamma-aminobutyric acid (GABA).

Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological properties similar to GABA. It is hypothesized to act as a GABA analog, potentially modulating GABAergic signaling pathways. This could have implications for conditions such as epilepsy and anxiety disorders. A study highlighted that compounds similar to this compound have been evaluated for their ability to inhibit GABA aminotransferase (GABA-AT), an enzyme involved in GABA metabolism, thus enhancing GABA levels in the brain .

Antioxidant Properties

Emerging studies suggest that this compound may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals could contribute to cellular protection against damage induced by oxidative stress .

Case Studies and Research Findings

  • Inhibition of GABA Aminotransferase :
    • A study explored the design of inhibitors targeting human ornithine aminotransferase (hOAT), revealing that structural analogs of GABA and related compounds could effectively inhibit this enzyme, suggesting potential therapeutic applications for managing metabolic disorders associated with hOAT dysregulation .
  • Dietary Implications :
    • Research has indicated that this compound can serve as a biomarker for dietary intake from specific foods, particularly cereals and dairy products. This highlights its relevance in nutritional studies and potential health assessments .

Comparative Analysis of Biological Activities

Property/ActivityThis compoundOther Beta-Amino Acids
Neurotransmitter ModulationYesVaries
Antioxidant ActivityYesLimited in some cases
Dietary SourceCereals, MilkVaries by compound
Metabolic RoleSecondary MetabolitePrimary/Secondary

Properties

IUPAC Name

(3S)-3-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBBZSWEGYTPG-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375805
Record name (S)-3-AMINOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3775-72-2
Record name (S)-3-AMINOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)3-Amino-butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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